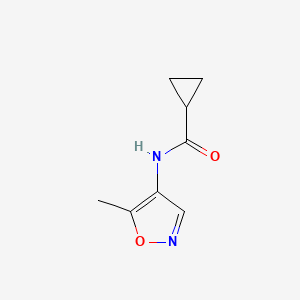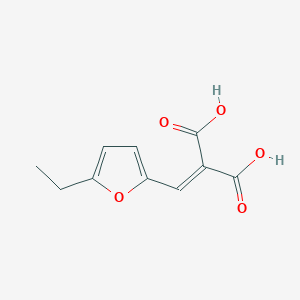![molecular formula C9H3N3O B12873286 Benzo[d]oxazole-2,5-dicarbonitrile](/img/structure/B12873286.png)
Benzo[d]oxazole-2,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]oxazole-2,5-dicarbonitrile is a heterocyclic compound that features a benzene ring fused with an oxazole ring, with two cyano groups attached at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,5-dicarbonitrile typically involves the cyclization of ortho-aminophenol derivatives with suitable nitrile-containing reagents. One common method includes the reaction of 2-aminophenol with malononitrile under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: Benzo[d]oxazole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano groups into amine groups, resulting in amino-substituted benzoxazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzoxazole ring, modifying its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products: The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
Benzo[d]oxazole-2,5-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Benzo[d]oxazole-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit the activity of specific kinases involved in cancer cell proliferation. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Benzo[d]oxazole: Lacks the cyano groups and has different chemical properties.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of cyano groups, leading to different reactivity.
2-Ethoxybenzo[d]oxazole: Similar to 2-methoxybenzo[d]oxazole but with an ethoxy group.
Uniqueness: Benzo[d]oxazole-2,5-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H3N3O |
|---|---|
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
1,3-benzoxazole-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-1-2-8-7(3-6)12-9(5-11)13-8/h1-3H |
Clave InChI |
MMIRVHYRYNWPDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)N=C(O2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





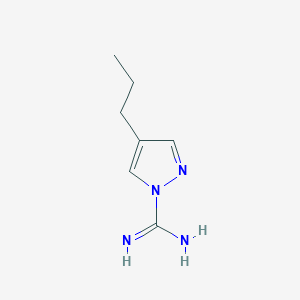
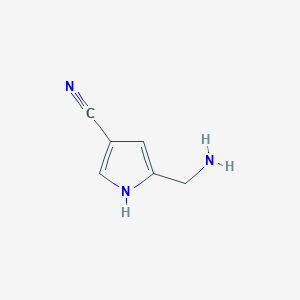
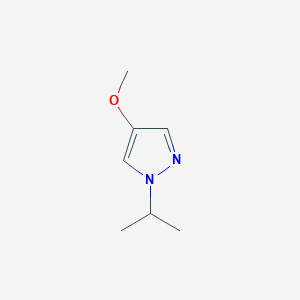

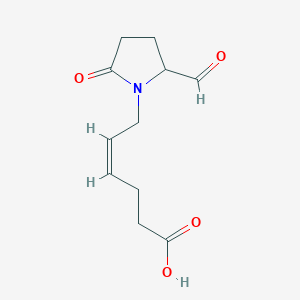
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
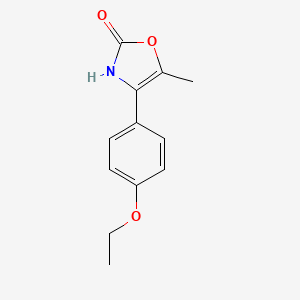
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)

